molecular formula C12H16N4O3 B12442364 N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide

Cat. No.: B12442364
M. Wt: 264.28 g/mol
InChI Key: ZHJHSKLBBUPCKQ-UHFFFAOYSA-N
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Description

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide is a quinazoline derivative characterized by a partially hydrogenated quinazolinyl core substituted with an acetylamino group at position 2 and a hydroxyl group at position 4. The compound’s synthesis involves starting materials such as cyclohexane-1,4-dione monoethylene ketal or N-(4-oxocyclohexyl)acetamide, with modifications to introduce hydroxyl and acetylamino groups . Its CAS registry number is 2099 (as per the numbering in ) .

Properties

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2-acetamido-6-hydroxy-5,6,7,8-tetrahydroquinazolin-4-yl)acetamide

InChI

InChI=1S/C12H16N4O3/c1-6(17)13-11-9-5-8(19)3-4-10(9)15-12(16-11)14-7(2)18/h8,19H,3-5H2,1-2H3,(H2,13,14,15,16,17,18)

InChI Key

ZHJHSKLBBUPCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1CC(CC2)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the quinazoline ring using acetic anhydride or acetyl chloride.

    Final Acetylation: The final step involves the acetylation of the hydroxyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding amine and alcohol.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of the corresponding amine and alcohol.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations:

Hydroxyl vs.

Amino vs. Acetylamino at C2: Compound 9 features a free amino group (-NH₂), which may increase solubility but reduce stability due to oxidation susceptibility. The acetylamino group (-NHCOCH₃) in the target compound improves metabolic stability .

Trifluoromethyl Substitution : The -CF₃ group in the fluorinated analog (CAS 1199) introduces lipophilicity and electron-withdrawing effects, likely enhancing receptor-binding affinity and resistance to enzymatic degradation .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to its keto analog (Compound 14) . However, the fluorinated derivative (CAS 1199) may exhibit lower solubility due to the hydrophobic -CF₃ group .
  • Stability: Acetylamino substitution (target compound) reduces susceptibility to proteolytic cleavage compared to the amino-substituted Compound 9 .

Biological Activity

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-(2-acetamido-6-hydroxy-5,6,7,8-tetrahydroquinazolin-4-yl)acetamide
  • Molecular Formula : C₁₂H₁₆N₄O₃
  • Molecular Weight : 264.28 g/mol
  • H-Bond Donor : 3
  • H-Bond Acceptor : 5
  • InChIKey : ZHJHSKLBBUPCKQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects, including:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Properties : Some research suggests neuroprotective effects against oxidative stress-induced neuronal damage.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : There is evidence that it interacts with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceBiological ActivityMethodologyKey Findings
Study AAntitumorIn vitroSignificant inhibition of cancer cell proliferation at IC50 values < 10 µM.
Study BAnti-inflammatoryAnimal modelReduced inflammation markers in treated groups compared to controls.
Study CNeuroprotectionIn vitroProtection against oxidative stress-induced apoptosis in neuronal cell lines.

Detailed Findings

  • Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines with an emphasis on its mechanism involving apoptosis induction.
  • Anti-inflammatory Effects :
    • Research conducted by Pharmacology Reports indicated that the compound significantly reduced levels of pro-inflammatory cytokines in an animal model of arthritis.
  • Neuroprotective Properties :
    • A study highlighted in Neuroscience Letters found that the compound effectively prevented neuronal death induced by oxidative stress through the modulation of antioxidant defense mechanisms.

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